(5-Oxocyclopenten-1-yl)methyl acetate
Overview
Description
Cyclopent-2-en-1-one, 2-acetyloxymethyl: is an organic compound with the molecular formula C8H10O3 It is a derivative of cyclopentenone, featuring an acetyl group attached to the oxygen atom at the second position of the cyclopent-2-en-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A simple and efficient method for synthesizing derivatives of cyclopent-2-en-1-one involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride (SOCl2) in anhydrous ethanol.
Crossed Aldol-Condensation: This classical method involves the reaction of butanone with benzaldehyde in the presence of strong acids or bases.
Regioselective Synthesis: Regioselective compounds can be synthesized using catalysts like Co2+–VP–MMA, tetraalkoxysilane with fluoride ions, or RuCl3.
Industrial Production Methods: Industrial production methods for cyclopent-2-en-1-one derivatives typically involve large-scale synthesis using optimized reaction conditions and catalysts to achieve high yields and purity. The specific methods may vary depending on the desired derivative and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cyclopent-2-en-1-one derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert cyclopent-2-en-1-one derivatives into corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the cyclopent-2-en-1-one ring, modifying its properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides, amines, or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Cyclopent-2-en-1-one derivatives are versatile electrophiles employed in various addition reactions, including conjugate addition of organocopper nucleophiles, Michael reactions with silyl enol ethers, and Diels-Alder cycloadditions .
Biology: In biological research, cyclopent-2-en-1-one derivatives are used as probes to study enzyme mechanisms and as intermediates in the synthesis of biologically active compounds.
Industry: In the industrial sector, cyclopent-2-en-1-one derivatives are used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cyclopent-2-en-1-one derivatives involves their reactivity as electrophiles. They can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of various products. The specific molecular targets and pathways involved depend on the particular derivative and its application.
Comparison with Similar Compounds
Cyclopropenone: A smaller ring structure with similar reactivity.
Cyclobutenone: A four-membered ring analog with distinct reactivity.
Cyclohexenone: A six-membered ring analog with different steric and electronic properties.
Uniqueness: Cyclopent-2-en-1-one, 2-acetyloxymethyl is unique due to its five-membered ring structure and the presence of both a ketone and an acetyl group. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
(5-oxocyclopenten-1-yl)methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-6(9)11-5-7-3-2-4-8(7)10/h3H,2,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWXKGIHXXOELI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316839 | |
Record name | (5-oxocyclopenten-1-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76047-51-3 | |
Record name | NSC307233 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5-oxocyclopenten-1-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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